molecular formula C₃₆H₅₀O₂₄ B1140939 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose CAS No. 230963-26-5

3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose

Cat. No.: B1140939
CAS No.: 230963-26-5
M. Wt: 866.77
InChI Key:
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Description

3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose is a complex oligosaccharide with a molecular formula of C25H40O18 and a molecular weight of 628.57 g/mol. This compound is characterized by its intricate structure, featuring multiple acetyl groups and mannopyranose units.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

  • Biology: : Studied for its role in glycoprotein interactions and cell signaling pathways.

  • Medicine: : Investigated for potential therapeutic uses, such as in the development of antiviral or anticancer agents.

  • Industry: : Employed in the production of bioactive compounds and pharmaceutical intermediates.

Mechanism of Action

D-Mannose functionalizes by the inhibition of bacterial adherence to uroepithelial cells . More than 90 percent of recurrent urinary tract infections (UTIs) are caused by Escherichia coli (E. coli), which is normally found in the intestinal tract . The cell walls of each E. coli are covered with tiny fingerlike projections called fimbria. Mannose can bind to the lectin on the bacteria’s fimbria so that the bacteria can be effectively rinsed out by urination .

Safety and Hazards

D-Mannose is labeled with the GHS07 symbol, indicating that it is a substance that can cause skin irritation or serious eye irritation . The hazard statements associated with D-Mannose are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

D-Mannose is by far the most effective supplement for both treatment and prevention of UTIs . It is also used for the treating carbohydrate-deficient glycoprotein syndrome, an inherited metabolic disorder . Future research may focus on these areas and potentially uncover new applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of hydroxyl groups on mannopyranose units. The process may include:

  • Acetylation: : Mannopyranose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

  • Formation of Ethylidene Bridge: : The acetylated mannopyranose units are then linked via an ethylidene bridge, often using reagents like ethylidene bromide.

  • Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. Automation and advanced monitoring systems would be employed to maintain reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: : Reduction reactions may involve reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur at the hydroxyl groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium(VI) compounds, alkaline conditions.

  • Reduction: : Lithium aluminum hydride, ethereal solvents.

  • Substitution: : Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or aldehydes.

  • Substitution: : Substituted mannopyranose derivatives.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of multiple acetyl groups and the ethylidene bridge. Similar compounds include:

  • Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate: : Another acetylated sugar derivative with potential biomedical applications.

  • 4-O-Acetyl-3,6-di-O-(3,4,6-tri-O-acetyl-1,2-ethylidene-beta-D-mannopyranosyl)-1,2-ethylidene-beta-D-mannopyranose: : A closely related compound with similar uses in the biomedical sector.

Properties

IUPAC Name

[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEJEOVUOUKNBF-QVZFRTLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675874
Record name PUBCHEM_46781412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230963-26-5
Record name PUBCHEM_46781412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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